molecular formula C8H14N2O5S B13453085 Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate

Cat. No.: B13453085
M. Wt: 250.27 g/mol
InChI Key: FCQCQNGEVVDEFU-UHFFFAOYSA-N
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Description

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is a complex organic compound with a unique structure that includes a thiadiazonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the formation of the thiadiazonane ring followed by the introduction of the carboxylate group. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

methyl 1,1,6-trioxo-1,2,7-thiadiazonane-4-carboxylate

InChI

InChI=1S/C8H14N2O5S/c1-15-8(12)6-4-7(11)9-2-3-16(13,14)10-5-6/h6,10H,2-5H2,1H3,(H,9,11)

InChI Key

FCQCQNGEVVDEFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NCCS(=O)(=O)NC1

Origin of Product

United States

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